molecular formula C20H14N4OS3 B2707859 N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide CAS No. 1043167-42-5

N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide

Cat. No.: B2707859
CAS No.: 1043167-42-5
M. Wt: 422.54
InChI Key: VIVLBFQTMLPKOX-UHFFFAOYSA-N
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Description

“N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Antihypertensive Potential

A significant application of compounds related to N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide is found in the development of antihypertensive drugs. Nonpeptide angiotensin II receptor antagonists, which include structurally similar compounds, have been prepared and shown to be potent, orally active antihypertensives (Carini et al., 1991).

Antimicrobial and Antituberculosis Activities

Compounds bearing the imidazo[2,1-b]thiazole moiety have been synthesized and evaluated for their antimicrobial activities. These include derivatives like triazoles and thiadiazoles, which have shown promising antimicrobial activities against various pathogens, including Mycobacterium tuberculosis (Güzeldemirci & Küçükbasmacı, 2010).

Anticancer Properties

Another area of application is in the development of anticancer agents. For instance, thiazole and thiadiazole derivatives incorporating the thiazole moiety have been synthesized and evaluated as potent anticancer agents (Gomha et al., 2017). This research indicates the potential of these compounds in cancer therapy.

Modulation of Cellular Receptors

Imidazo[2,1-b]thiazoles have been studied for their effect on the modulation of the expression of human T trypsinized lymphocytes by the CD2 receptor. This suggests a possible application in immunological research or therapies (Harraga et al., 1994).

Anti-tuberculosis Potential

A significant contribution of the imidazo[2,1-b]thiazole-5-carboxamides is in the fight against tuberculosis. These compounds have shown potent activity against Mycobacterium tuberculosis, indicating their potential as a new class of anti-tuberculosis compounds (Moraski et al., 2020).

Mechanism of Action

Target of Action

The primary target of N-(4-(Imidazo[2,1-b]Thiazol-6-yl)Phenyl)-4-Methyl-2-(Thiophen-2-yl)Thiazole-5-Carboxamide is the Pantothenate synthetase of Mycobacterium tuberculosis . This enzyme plays a crucial role in the biosynthesis of pantothenate, a precursor of coenzyme A, which is essential for various metabolic processes in the cell .

Mode of Action

This compound interacts with its target by binding to the Pantothenate synthetase enzyme. Molecular docking and dynamics studies suggest that this compound forms a stable protein-ligand complex with the enzyme . The binding of the compound to the enzyme inhibits its activity, thereby disrupting the biosynthesis of pantothenate .

Biochemical Pathways

The inhibition of Pantothenate synthetase by this compound affects the pantothenate biosynthesis pathway . This disruption leads to a deficiency of coenzyme A, which is crucial for various metabolic processes, including the synthesis and oxidation of fatty acids, and the oxidation of pyruvate in the citric acid cycle .

Pharmacokinetics

The pharmacokinetic properties of this compound were predicted using in silico ADMET prediction . The compound was synthesized and characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis . .

Result of Action

The result of the action of this compound is the inhibition of the growth of Mycobacterium tuberculosis . The compound displayed significant activity against this strain of bacteria, with an IC50 of 2.03 μM and an IC90 of 15.22 μM . It showed no acute cellular toxicity towards the MRC-5 lung fibroblast cell line .

Biochemical Analysis

Biochemical Properties

It is known that imidazo[2,1-b]thiazole derivatives have shown significant activity against various strains of Mycobacterium tuberculosis . These compounds interact with enzymes and proteins in the bacterial cell, leading to inhibition of bacterial growth .

Cellular Effects

Related imidazo[2,1-b]thiazole derivatives have shown antiproliferative activity against various cancer cell lines . These compounds can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Related compounds have been found to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Related compounds have shown stability and long-term effects on cellular function in in vitro studies .

Dosage Effects in Animal Models

Related compounds have shown significant activity at certain dosages, with toxic or adverse effects observed at high doses .

Metabolic Pathways

Related compounds have been found to interact with various enzymes and cofactors, affecting metabolic flux and metabolite levels .

Transport and Distribution

Related compounds have been found to interact with various transporters and binding proteins, affecting their localization or accumulation .

Subcellular Localization

Related compounds may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Properties

IUPAC Name

N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4OS3/c1-12-17(28-19(21-12)16-3-2-9-26-16)18(25)22-14-6-4-13(5-7-14)15-11-24-8-10-27-20(24)23-15/h2-11H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIVLBFQTMLPKOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)C(=O)NC3=CC=C(C=C3)C4=CN5C=CSC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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